molecular formula C8H10N2O4 B066141 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid CAS No. 183268-95-3

1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid

Cat. No. B066141
M. Wt: 198.18 g/mol
InChI Key: QAZHUKBRHUBLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid, also known as EMP2CA, is a chemical compound with potential applications in scientific research. It is a pyrrole derivative that has been synthesized by various methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.

Mechanism Of Action

The mechanism of action of 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to inhibit the activity of IDO, which may contribute to its potential anticancer effects.

Biochemical And Physiological Effects

1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. In a study on rat brain tissue, 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid was found to reduce oxidative stress and lipid peroxidation. In another study on mouse macrophages, 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid was found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to inhibit the activity of IDO in vitro.

Advantages And Limitations For Lab Experiments

1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has several advantages for lab experiments, including its relatively simple synthesis method and potential applications in medicinal chemistry research. However, there are also limitations to its use, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an inhibitor of IDO, which may have implications for the treatment of cancer. Further studies are needed to fully understand the mechanism of action and physiological effects of 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid, as well as its potential applications in scientific research.

Synthesis Methods

1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid can be synthesized by several methods, including the reaction of 1-ethyl-5-methylpyrrole-2-carboxylic acid with nitric acid and sulfuric acid, or the reaction of 1-ethyl-5-methylpyrrole-2-carboxylic acid with nitric acid and acetic anhydride. The yield of the reaction can be improved by using a catalyst such as p-toluenesulfonic acid. The purity of the product can be increased by recrystallization from ethanol.

Scientific Research Applications

1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and antioxidant properties, and may have potential as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. 1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid has also been studied as a potential inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a role in immune system regulation and cancer progression.

properties

CAS RN

183268-95-3

Product Name

1-Ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

1-ethyl-5-methyl-4-nitropyrrole-2-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-3-9-5(2)6(10(13)14)4-7(9)8(11)12/h4H,3H2,1-2H3,(H,11,12)

InChI Key

QAZHUKBRHUBLFY-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=C1C(=O)O)[N+](=O)[O-])C

Canonical SMILES

CCN1C(=C(C=C1C(=O)O)[N+](=O)[O-])C

synonyms

1H-Pyrrole-2-carboxylicacid,1-ethyl-5-methyl-4-nitro-(9CI)

Origin of Product

United States

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